![molecular formula C27H25ClN2O4S B306409 5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306409.png)
5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'BCT-100' and is a thiazolidinone derivative.
Mechanism of Action
The exact mechanism of action of BCT-100 is not yet fully understood. However, it has been suggested that BCT-100 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes involved in these processes. It has also been suggested that BCT-100 may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
BCT-100 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of specific enzymes involved in inflammation. BCT-100 has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, BCT-100 has been shown to have antibacterial activity against several strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of BCT-100 is its broad range of potential applications in various fields. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for drug development. However, one of the limitations of BCT-100 is its limited solubility in water, which may pose challenges in its use in certain applications.
Future Directions
There are several future directions for research on BCT-100. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential as a drug candidate. Another potential direction is to study its potential as a plant growth regulator and insecticide. Additionally, further research is needed to understand the mechanism of action of BCT-100 and to identify potential targets for drug development.
Synthesis Methods
BCT-100 can be synthesized by a multistep reaction process involving the condensation of 3-(2-methoxyethyl)-2-aminothiophene with 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with phenyl isothiocyanate to yield the final product, BCT-100.
Scientific Research Applications
BCT-100 has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In the medical field, BCT-100 has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In the agricultural field, BCT-100 has been found to have potential as a plant growth regulator and insecticide. In material science, BCT-100 has been studied for its potential use as a corrosion inhibitor.
properties
Product Name |
5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C27H25ClN2O4S |
Molecular Weight |
509 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25ClN2O4S/c1-32-14-13-30-26(31)24(35-27(30)29-21-11-7-4-8-12-21)17-20-15-22(28)25(23(16-20)33-2)34-18-19-9-5-3-6-10-19/h3-12,15-17H,13-14,18H2,1-2H3/b24-17-,29-27? |
InChI Key |
INYVRIUTAXZTLF-FKMRTPQPSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)/SC1=NC4=CC=CC=C4 |
SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)SC1=NC4=CC=CC=C4 |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)SC1=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



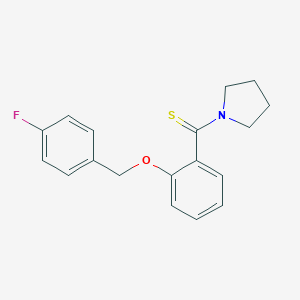
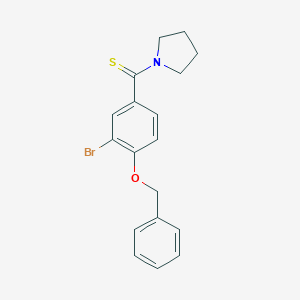
![1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306330.png)
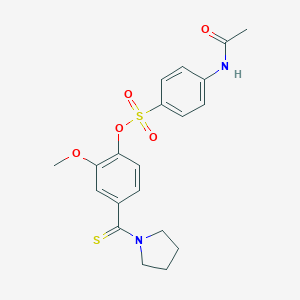


![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)
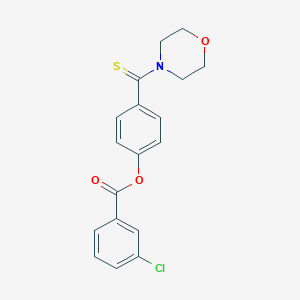
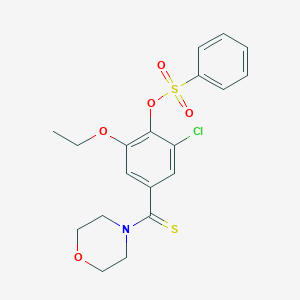
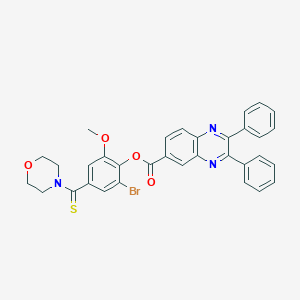
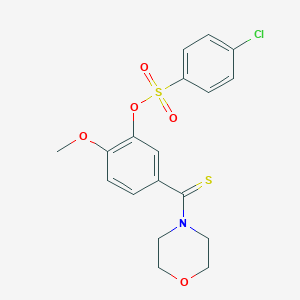

![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)
